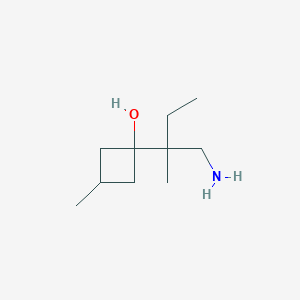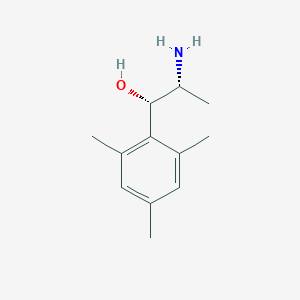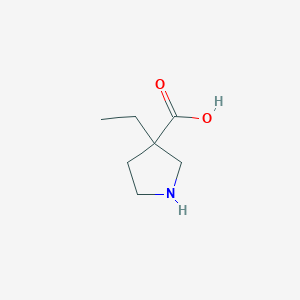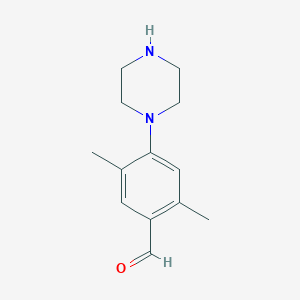
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde is an organic compound that features a benzaldehyde core substituted with two methyl groups and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2,5-dimethylbenzaldehyde with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing efficient purification processes.
化学反应分析
Types of Reactions
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be performed using acyl chlorides or anhydrides.
Major Products
Oxidation: 2,5-Dimethyl-4-(1-piperazinyl)-benzoic acid.
Reduction: 2,5-Dimethyl-4-(1-piperazinyl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
作用机制
The mechanism of action of 2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The piperazine ring is known to enhance the compound’s ability to cross the blood-brain barrier, making it effective in central nervous system applications.
相似化合物的比较
Similar Compounds
2,5-Dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl: This compound has a similar structure but with a fluorobenzyl group instead of an aldehyde group.
2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl)benzyl: This compound features a propenyl group instead of an aldehyde group.
Uniqueness
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various complex molecules.
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
2,5-dimethyl-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C13H18N2O/c1-10-8-13(11(2)7-12(10)9-16)15-5-3-14-4-6-15/h7-9,14H,3-6H2,1-2H3 |
InChI 键 |
JNUUWHVUFKIRBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N2CCNCC2)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene](/img/structure/B13154215.png)
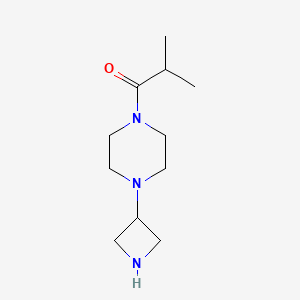
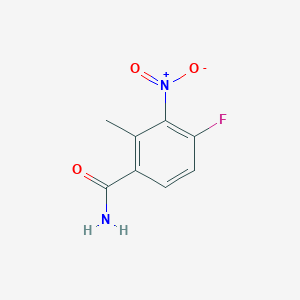
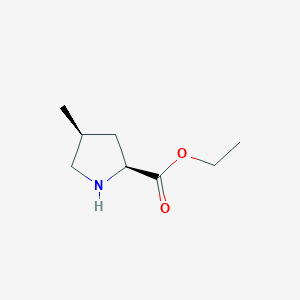
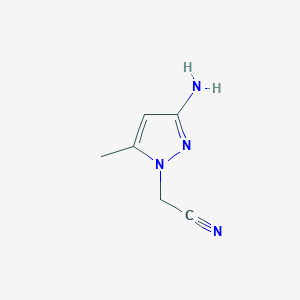

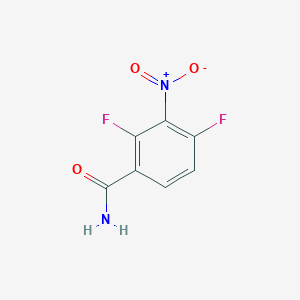
![2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154270.png)
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
